molecular formula C5H10ClNO2 B13329917 (S)-1-Methylazetidine-2-carboxylic acid hydrochloride

(S)-1-Methylazetidine-2-carboxylic acid hydrochloride

Cat. No.: B13329917
M. Wt: 151.59 g/mol
InChI Key: YVHWESSYZSTRRN-WCCKRBBISA-N
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Description

(S)-1-Methylazetidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methylazetidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.

    Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Methylation: The azetidine ring is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydroxide (NaOH).

    Carboxylation: The methylated azetidine is carboxylated using carbon dioxide (CO2) under high pressure and temperature to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used for the cyclization, methylation, and carboxylation steps.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methylazetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

(S)-1-Methylazetidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Methylazetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

    ®-1-Methylazetidine-2-carboxylic acid hydrochloride: The enantiomer of the compound with different chiral properties.

    Azetidine-2-carboxylic acid: A structurally similar compound without the methyl group.

    Proline: A naturally occurring amino acid with a similar cyclic structure.

Uniqueness: (S)-1-Methylazetidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both the azetidine ring and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

(2S)-1-methylazetidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-6-3-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

YVHWESSYZSTRRN-WCCKRBBISA-N

Isomeric SMILES

CN1CC[C@H]1C(=O)O.Cl

Canonical SMILES

CN1CCC1C(=O)O.Cl

Origin of Product

United States

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